

Permabond 910: A Technical Guide to Temperature Range and Performance Limitations

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Compound of Interest

Compound Name: Permabond 910

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the temperature range and performance limitations of **Permabond 910**, a methyl cyanoacrylate adhesive. The information is tailored for a technical audience to support its application in research, scientific, and drug development settings where precise performance data is critical. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Overview of Permabond 910

Permabond 910 is a single-part, 100% methyl cyanoacrylate adhesive that cures rapidly at room temperature.^{[1][2][3][4]} It is a low-viscosity liquid that forms strong bonds between a variety of substrates, with exceptional performance on metal surfaces such as steel, aluminum, and most others.^{[1][5][3][4][6]} Its fast fixture time and ease of use make it suitable for high-speed production lines and various industrial applications.^{[5][4][7]}

Temperature Performance

The thermal properties of cured **Permabond 910** are a critical consideration for its application. As a thermoplastic material, its strength is temperature-dependent.^{[7][8]}

Operating Temperature Range

Permabond 910 is designed for a continuous operating temperature range from -55°C to 82°C (-65°F to 180°F).[9] Within this range, the adhesive maintains its structural integrity. However, performance at the extremes of this range will differ from its optimal performance at ambient conditions.

Short-Term Temperature Exposure

For brief periods, **Permabond 910** can withstand higher temperatures, such as those encountered during paint baking or wave soldering processes, provided the bonded joint is not under significant stress.[1] It can resist temperatures as high as 150°C (300°F) for a few hours.[7]

Hot Strength

The "hot strength" of an adhesive refers to its shear strength at elevated temperatures. The performance of **Permabond 910** decreases as the temperature rises. The following table summarizes the hot strength of **Permabond 910** on mild steel after a 24-hour cure at room temperature and a 30-minute conditioning at the test temperature.[1]

Temperature (°C)	Temperature (°F)	Shear Strength (% of strength at 22°C)
-55	-65	~110%
22	72	100%
50	122	~75%
82	180	~50%
100	212	~30%
120	248	~15%
150	302	<5%

Data extrapolated from typical performance curves.

Performance Limitations

Several factors beyond temperature can limit the performance and applicability of **Permabond 910**.

Chemical Resistance

The cured adhesive has good resistance to non-polar solvents like gasoline and motor oil.^{[7][8]} However, its resistance to polar solvents is poor.^{[7][8]} Acetone is an effective solvent for uncured and cured cyanoacrylate.^{[7][8]} Prolonged exposure to alcohols can also degrade the bond over several months.^{[7][8]} Boiling water will cause rapid bond failure, a process that is accelerated in alkaline conditions.^{[7][8]}

The following table summarizes the chemical resistance of **Permabond 910** after 1000 hours of immersion at 22°C.^[1]

Reagent	% Strength Retained
Industrial Methylated Spirits	90-100%
Isopropanol	90-100%
Water	70-80%
Acetone	<10%
Petrol (Gasoline)	90-100%
Motor Oil	90-100%

Substrate Limitations

While **Permabond 910** is versatile, its performance can be limited with certain substrates:

- **Glass:** Although an initial strong bond is formed, the alkalinity of the glass surface leads to bond degradation over time.^[7] It is therefore not recommended for long-term bonding of glass.^[7]
- **Plastics:** The liquid adhesive can cause stress cracking on some plastics, such as acrylic, polycarbonate, ABS, and polystyrene.^[7] A rapid cure, which can be achieved with an accelerator, can help to mitigate this issue.^[7]

- Porous or Acidic Surfaces: Cure speed will be slower on surfaces that are porous or have an acidic nature.[7] The use of a surface activator can help to overcome this limitation.[1]

Environmental and Storage Limitations

- Humidity: The curing process of cyanoacrylate adhesives is initiated by surface moisture.[5] [4] Very low humidity can slow down the cure, while very high humidity can lead to a "shock cure" which may result in a lower ultimate bond strength.
- Shelf Life: **Permabond 910** has a limited shelf life, which is typically one year when stored in a refrigerator between 2°C and 7°C (35°F and 45°F).[8] Storage at ambient temperature will reduce the shelf life.[8] It is crucial to allow the refrigerated adhesive to warm to room temperature before opening to prevent condensation from forming inside the container, which can cause the adhesive to harden.[8]

Experimental Protocols

The quantitative data presented in this guide is based on standardized testing methodologies.

Shear Strength Testing (ASTM D1002 / ISO 4587)

The shear strength of **Permabond 910** is determined using a single-lap-joint specimen.

- Specimen Preparation: Two metal plates (e.g., mild steel) are bonded together with a specified overlap area (e.g., 12.7 mm).[8] The adhesive is applied as a thin film to one of the substrates. The surfaces are cleaned and degreased prior to bonding.[1][5][4][10]
- Curing: The bonded assembly is cured at room temperature for 24 hours to achieve full strength.[1]
- Testing: The specimen is placed in the grips of a universal testing machine and subjected to a tensile force at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[8]
- Data Collection: The load at failure is recorded, and the shear strength is calculated by dividing the failure load by the bond area.[8] The nature of the failure (adhesive or cohesive) is also noted.[8]

Chemical Resistance Testing (ASTM D543)

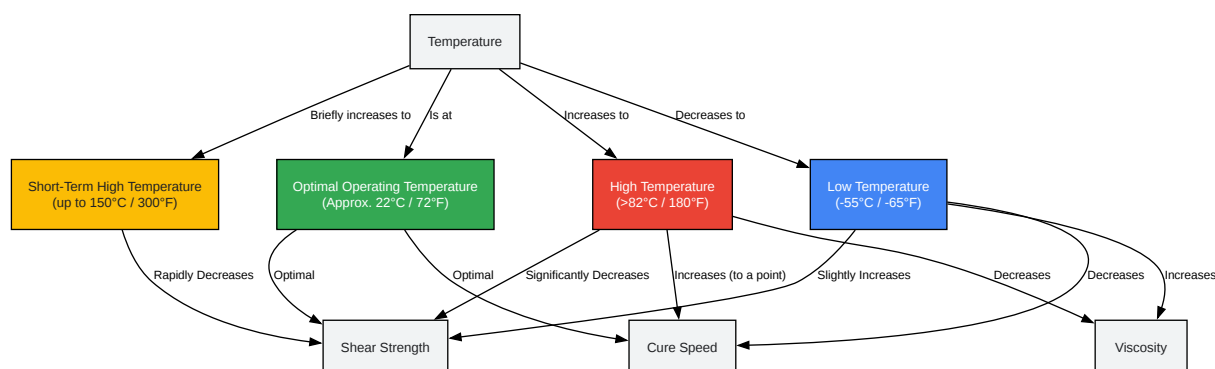
The chemical resistance is evaluated by immersing cured adhesive specimens in various chemical reagents.

- Specimen Preparation: Adhesive bonds are prepared between two substrates and allowed to fully cure for 24 hours at room temperature.
- Immersion: The cured assemblies are fully immersed in the test chemical for a specified duration (e.g., 1000 hours) and temperature (e.g., 22°C).[1]
- Evaluation: After immersion, the specimens are removed, dried, and their shear strength is tested according to ASTM D1002 or a similar method. The percentage of initial strength retained is then calculated. Visual changes to the bond are also noted.

Visualizations

Logical Relationship of Temperature and Performance

The following diagram illustrates the key relationships between temperature and the performance characteristics of **Permabond 910**.



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Caption: Temperature's influence on **Permabond 910**'s properties.

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